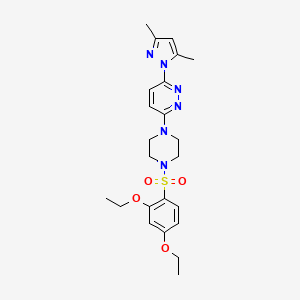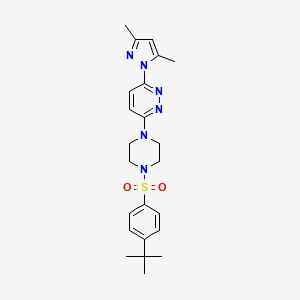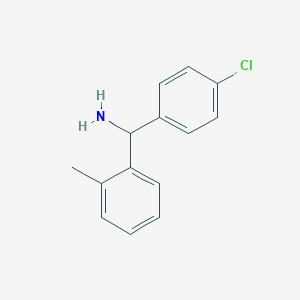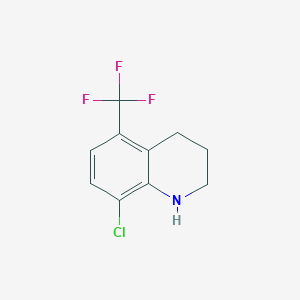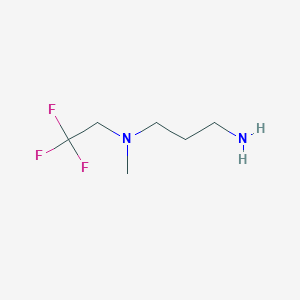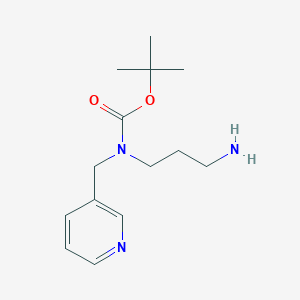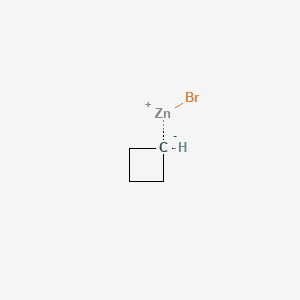
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran
Overview
Description
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It is a solution of cyclobutylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The molecular formula of cyclobutylzinc bromide is C₄H₇BrZn, and it is known for its reactivity and utility in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Cyclobutylzinc bromide, also known as bromozinc(1+);cyclobutane, is primarily used in organic synthesis . Its primary targets are acid chlorides , aryl halides , and substituted or non-substituted allyl halides .
Mode of Action
Cyclobutylzinc bromide interacts with its targets through cross-coupling reactions . It can also undergo Michael Addition to unsaturated ketones or additions to alkynes to give substituted dienes .
Biochemical Pathways
It is known to participate incross-coupling reactions and Michael Addition , which are fundamental reactions in organic chemistry .
Result of Action
The result of cyclobutylzinc bromide’s action is the formation of cross-coupled products or substituted dienes . These products are valuable in various fields of organic synthesis.
Action Environment
Cyclobutylzinc bromide is sensitive to environmental conditions. It reacts with water and releases flammable gas . It is packaged under argon in resealable ChemSeal™ bottles . The recommended storage is to keep it cold and store under argon . These precautions help maintain the compound’s stability and efficacy.
Preparation Methods
Cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Cyclobutylzinc bromide is primarily used in carbon-carbon bond-forming reactions. It undergoes various types of reactions, including:
Negishi Coupling: This reaction involves the coupling of cyclobutylzinc bromide with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Michael Addition: Cyclobutylzinc bromide can add to unsaturated ketones, forming substituted ketones.
Addition to Alkynes: It reacts with alkynes to give substituted dienes.
Common reagents used in these reactions include palladium catalysts, acid chlorides, aryl halides, and substituted or non-substituted allyl halides. The major products formed from these reactions are often complex organic molecules used in various applications .
Scientific Research Applications
Cyclobutylzinc bromide is used extensively in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Medicine: Cyclobutylzinc bromide is used in the synthesis of intermediates for various medicinal compounds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclobutylzinc bromide is unique in its reactivity and the types of reactions it can undergo. Similar compounds include:
Butylzinc bromide: Used in similar carbon-carbon bond-forming reactions but with different reactivity and selectivity.
tert-Butylzinc bromide: Another organozinc compound with similar applications but different steric and electronic properties.
Cyclopropylzinc bromide: Used in the synthesis of cyclopropane-containing compounds.
Cyclobutylzinc bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQEBSVYUDIES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201443.png)
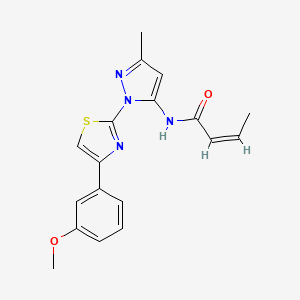
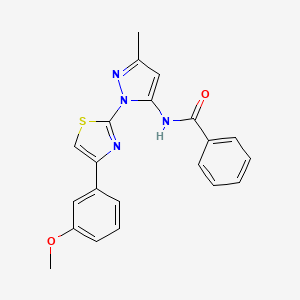
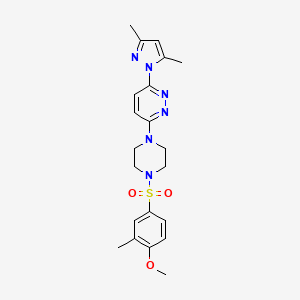
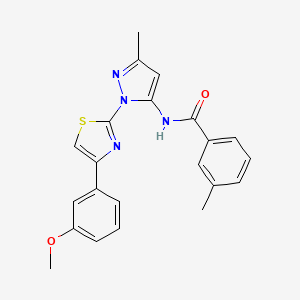
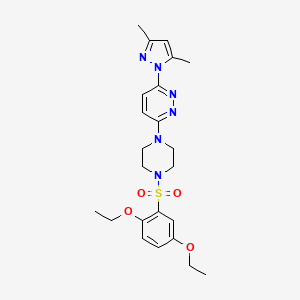
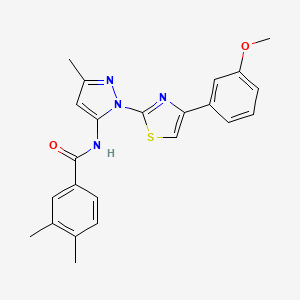
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
